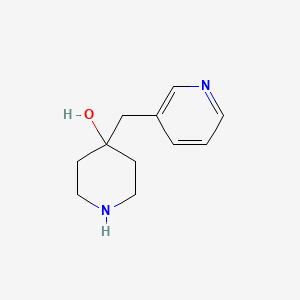

4-(Pyridin-3-ylmethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10/h1-2,5,9,12,14H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFNNXIQLNFXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Pyridin 3 Ylmethyl Piperidin 4 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for Complex Piperidinol Architectures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. For a molecule like 4-(Pyridin-3-ylmethyl)piperidin-4-ol, key disconnections focus on the formation of the core piperidine (B6355638) ring and the installation of its substituents.

The construction of the piperidine ring is a central challenge. Several retrosynthetic strategies can be envisioned:

Intramolecular Cyclization: A common approach involves disconnecting one or two C-N bonds. A single C-N bond disconnection can lead back to a δ-amino pentanal or δ-amino ketone precursor, which can cyclize to form an imine (Δ¹-Piperideine) intermediate that is subsequently reduced. rsc.org For 4-substituted piperidinols, this strategy often starts from more complex acyclic precursors. Intramolecular cyclization of linear amino-aldehydes or amino-alkenes represents a powerful route to the piperidine core. nih.govorganic-chemistry.org

Annulation Reactions: These strategies build the ring from two or more components. A [5+1] annulation, for instance, could involve the reaction of a five-carbon chain with an amine. nih.gov Aza-Diels-Alder or [4+2] cycloaddition reactions, where an aza-diene reacts with a dienophile, provide another powerful route to functionalized piperidines. researchgate.netacs.org

Pyridine (B92270) Reduction: The most direct, though often challenging in terms of selectivity, is the hydrogenation of a correspondingly substituted pyridine ring. nih.govnih.gov This method is widely used industrially for producing piperidine itself. nih.govdtic.mil Achieving selective reduction of the pyridine ring without affecting other functional groups, or controlling stereochemistry in multi-substituted cases, often requires specialized catalysts, such as those based on rhodium, ruthenium, or iridium. nih.gov

Dieckmann Condensation: For 4-piperidone (B1582916) structures, which are direct precursors to 4-piperidinols, a classical disconnection involves breaking the C2-C3 and C4-C5 bonds. This leads back to an N-substituted bis(β-propionyl)amine derivative, which can undergo an intramolecular Dieckmann condensation to form the 4-piperidone ring. dtic.mil

The carbon-carbon bond connecting the piperidine C4 carbon to the pyridinylmethyl group is a key disconnection point. This suggests two primary forward-synthetic approaches:

Nucleophilic Addition to a 4-Piperidone: This is a highly convergent strategy. The retrosynthetic disconnection of the C4-C(sp³) bond leads to a 4-piperidone precursor and a pyridin-3-ylmethyl organometallic reagent (e.g., Grignard or organolithium). In the forward synthesis, the organometallic species attacks the carbonyl group of the 4-piperidone to form the tertiary alcohol of the target molecule. The synthesis of various 4-substituted piperidin-4-ol derivatives has been successfully achieved using Grignard reagents on 4-piperidone substrates. researchgate.net

Building the Piperidine Ring with the Moiety Attached: An alternative strategy involves starting with a precursor that already contains the pyridinylmethyl group. For example, a multi-component reaction could assemble the piperidine ring around a central component that includes the required pyridinylmethyl fragment.

Development of Novel Reagents and Catalytic Systems

Modern synthetic chemistry relies heavily on the development of new reagents and catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of piperidines has greatly benefited from advances in transition metal catalysis. nih.gov

Transition metals like palladium, copper, rhodium, nickel, and gold are instrumental in forming the C-N and C-C bonds necessary for constructing complex heterocyclic systems. nih.govbeilstein-journals.org These catalysts enable reactions under milder conditions and with greater control than classical methods.

Palladium catalysis is exceptionally versatile for the synthesis of nitrogen heterocycles. acs.org

Allylic Amination: Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for constructing chiral amines and heterocycles. acs.orgtdx.cat This reaction typically involves the reaction of an allylic substrate (like a carbonate or acetate) with an amine nucleophile. The mechanism proceeds via a π-allylpalladium intermediate. Intramolecular versions of this reaction are particularly effective for ring formation, providing access to substituted pyrrolidines and piperidines. rsc.org The development of chiral ligands allows for high enantioselectivity in these transformations. acs.orgnih.gov

Reductive Cyclization and Annulation: Palladium catalysts can promote the cyclization of substrates containing both an amine (or a precursor like an azide (B81097) or N-tosylhydrazone) and an alkene or alkyne. rsc.orgresearchgate.net For example, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates can produce piperidine derivatives under mild conditions. rsc.org Similarly, the coupling of vinyl iodides with N-tosylhydrazones in the presence of a palladium catalyst can lead to chiral piperidines through a carbenylative amination process. rsc.org

Copper is an earth-abundant and cost-effective metal that catalyzes a diverse range of reactions. beilstein-journals.org Its use in the synthesis of both pyridine and piperidine rings is well-established.

Piperidine Synthesis via C-H Amination: Copper complexes are highly effective in catalyzing intramolecular C(sp³)–H amination reactions to form saturated heterocycles. nih.govacs.org This approach often utilizes N-haloamide precursors, where a copper catalyst facilitates the C-H activation and subsequent C-N bond formation to yield pyrrolidines and piperidines. nih.govacs.orgresearchgate.net Mechanistic studies suggest a catalytic cycle that can involve Cu(I), Cu(II), and even Cu(III) oxidation states. nih.gov

Pyridine Synthesis: Copper catalysis is also prominent in the synthesis of substituted pyridines, which can serve as precursors for the pyridinylmethyl moiety. Methods include the condensation of oximes and α,β-unsaturated imines nih.gov, the oxidative coupling of oxime acetates with various partners acs.org, and the annulation of cyclic ketones with propargylamine. acs.org These reactions benefit from mild conditions and the low cost of the copper catalyst. acs.orgacs.org

Data Tables

Table 1: Selected Transition Metal-Catalyzed Reactions for Piperidine and Pyridine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| Palladium | ||||

| Pd(0) / Chiral Ligand | Asymmetric Allylic Amination (AAA) | Allylic carbonates/acetates, Amines | Chiral Piperidines | acs.orgtdx.cat |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Aerobic Oxidative Cyclization | Alkenyl amines | Piperidines, Morpholines | organic-chemistry.org |

| Pd(0) / GF-Phos | Asymmetric Carbenylative Amination | (E)-vinyl iodides, N-tosylhydrazones | Chiral Piperidines | rsc.org |

| Copper | ||||

| [TpˣCuL] Complexes | Intramolecular C-H Amination | N-fluoride amides | Piperidines, Pyrrolidines | nih.govacs.org |

| CuCl₂ | Oxidative Annulation | Cyclic ketones, Propargylamine | Fused Pyridines | acs.org |

| Cu(OAc)₂ | Oxidative Coupling | Oxime acetates, Toluene derivatives | Polysubstituted Pyridines | acs.org |

| Rhodium | ||||

| Rh(III) Complex | N-Annulation | Allyl amines, Alkynes | Substituted Pyridines | nih.gov |

| Rh-Catalyst / Chiral Amine | Asymmetric Reductive Transamination | Pyridinium (B92312) salts | Chiral Piperidines | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions in Pyridine and Piperidine Synthesis

Ruthenium and Cobalt Catalysis in Heterocycle Synthesis

Transition metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. Ruthenium and cobalt, in particular, offer unique catalytic cycles for the formation of pyridine and piperidine rings.

Ruthenium Catalysis: Ruthenium catalysts are highly versatile for constructing N-heterocycles through various mechanisms, including metathesis and domino reactions. nih.govresearchgate.net A notable atom-economical approach involves the ruthenium-catalyzed domino redox isomerization and cyclization of aminopropargyl alcohols. nih.govnih.gov This method provides a direct route to functionalized nitrogen heterocycles from readily available linear precursors. nih.gov The process is valued for its broad substrate scope and tolerance of different functional groups. nih.gov Ruthenium-catalyzed tandem sequences, such as ring-closing metathesis followed by isomerization and N-acyliminium cyclization, can generate complex heterocycles in a single operation without isolating intermediates. tib.eu Furthermore, ruthenium hydride species, generated in situ, have been shown to catalyze olefin metathesis and double-bond isomerization sequences, leading to substituted tetrahydropyrans, which are structurally related to piperidines. tandfonline.com

Cobalt Catalysis: Cobalt catalysts are particularly effective in the [2+2+2] cycloaddition reactions of alkynes and nitriles to form substituted pyridines. acs.org This methodology has been explored for decades and allows for the creation of 2,4,6- or 2,5,6-substituted pyridines. acs.org While this method can produce regioisomers, the use of specific ligands and catalyst systems can control the selectivity. rsc.org For instance, cobalt(I) catalysts generated in situ from stable cobalt(III) precursors can mediate the cycloaddition under mild conditions. rsc.org Recent advancements include the cobalt-catalyzed double hydroboration of pyridines, which yields tetrahydropyridine (B1245486) derivatives that are versatile intermediates for further functionalization. rsc.orgnih.gov This method demonstrates high activity and regiocontrol, providing access to N-heterocyclic allylic boronates from commercial pyridines. rsc.orgnih.gov

| Catalyst System | Reaction Type | Application/Product | Key Features |

| Ruthenium-based | Domino redox isomerization/cyclization | Synthesis of N-heterocycles | Atom-economical, broad scope nih.govnih.gov |

| Ruthenium-based | Tandem RCM/Isomerization/Cyclization | Synthesis of complex heterocycles | One-pot synthesis, high complexity tib.eu |

| Cobalt-based | [2+2+2] Cycloaddition | Synthesis of substituted pyridines | Forms 2,4,6- or 2,5,6-isomers acs.org |

| Cobalt-based | Double hydroboration | Synthesis of tetrahydropyridine derivatives | High regiocontrol, versatile intermediates rsc.orgnih.gov |

Organocatalytic and Biocatalytic Approaches for Stereocontrol

Achieving stereocontrol in the synthesis of piperidine derivatives is critical. Organocatalysis and biocatalysis have emerged as powerful tools to create chiral piperidines with high enantioselectivity. nih.gov

These fields offer sustainable and efficient alternatives to traditional metal-based catalysis. Hybrid approaches that combine biocatalysis with organocatalysis are particularly promising for developing cascade reactions that build molecular complexity in a controlled manner. nih.govresearchgate.net For example, a proline-catalyzed sequential α-aminoxylation/α-amination reaction has been used in the efficient synthesis of substituted piperidine alkaloids. rsc.org

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of chiral piperidinols, enzymes such as reductases, oxidases, and hydroxylases are particularly relevant. chemistryviews.orgnih.gov

Enzyme-mediated processes can be integrated into one-pot cascade reactions to produce stereo-enriched piperidines. nih.gov A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into well-defined 3- and 3,4-substituted piperidines. nih.gov Another strategy involves a hybrid bio-organocatalytic cascade where a transaminase generates a reactive imine intermediate, which then participates in a Mannich reaction to form 2-substituted piperidines. nih.gov The combination of enzymes like carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) allows for the synthesis of enantiomerically pure piperidines from keto acid or keto aldehyde starting materials in a single pot. researchgate.net

| Enzymatic Approach | Key Enzymes | Transformation | Product |

| Chemo-enzymatic Dearomatization | Amine Oxidase, Ene-Imine Reductase | Stereoselective cascade | Chiral 3- and 3,4-substituted piperidines nih.gov |

| Hybrid Bio-organocatalytic Cascade | Transaminase | Generation of imine for Mannich reaction | 2-Substituted piperidines nih.gov |

| Multi-enzymatic Cascade | CAR, ω-TA, IRED | One-pot synthesis from keto acids | Enantiopure substituted piperidines researchgate.net |

When enzymatic or organocatalytic methods are not suitable, chiral auxiliaries provide a reliable method for inducing stereoselectivity. numberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. numberanalytics.com

Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have been successfully used in the diastereoselective synthesis of piperidine derivatives. researchgate.net These auxiliaries guide the formation of specific stereoisomers through domino Mannich-Michael reactions. researchgate.net Another widely used strategy is the Ellman N-sulfinyl imine method, where a condensation reaction between an aldehyde and (R)-2-methylpropane-2-sulfinamide creates a chiral imine that directs subsequent nucleophilic additions. usm.edu After the desired stereocenter is set, the auxiliary can be removed. The use of chiral ligands in transition metal catalysis is another powerful approach, where the ligand creates a chiral environment around the metal center, influencing the stereoselectivity of the reaction. nih.gov

Stereoselective Synthesis of this compound and its Chiral Derivatives

The creation of the specific 4-substituted piperidin-4-ol structure with precise stereocontrol is a significant synthetic challenge. This requires methods that can form the piperidine ring while simultaneously controlling the stereochemistry at the C4 position and potentially other centers.

Enantioselective Approaches to Piperidinol Formation

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidinols, this often involves asymmetric cyclization or functionalization reactions. A one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which shows excellent diastereoselectivity. nih.gov By starting with chiral amines derived from chiral sulfinyl imines, this method can be adapted for enantioselective synthesis. nih.gov

Other approaches include the rhodium-catalyzed asymmetric carbometalation of dihydropyridines to generate 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines. nih.gov Chiral phosphoric acid catalysis has also been employed for the enantioselective intramolecular cyclization of unsaturated acetals to yield functionalized chiral piperidines. umich.edu

Diastereoselective Strategies (e.g., Aza-Prins Cyclization, Reductive Cyclization)

Diastereoselective strategies are crucial for synthesizing molecules with multiple stereocenters, like derivatives of this compound.

Aza-Prins Cyclization: The aza-Prins cyclization is a powerful reaction for constructing the piperidine ring. It typically involves the reaction of a homoallylic amine with an aldehyde, leading to 2,4-disubstituted piperidines, often with high trans-diastereoselectivity. thieme-connect.com The reaction proceeds through an iminium intermediate that undergoes a 6-endo-trig cyclization. nih.govresearchgate.net This method is versatile and tolerates a wide range of functional groups. thieme-connect.com Variations of this reaction have been developed using different catalysts, including Lewis and Brønsted acids, to control the reaction outcome. thieme-connect.com Tandem aza-Prins-Ritter reactions have also been used to synthesize functionalized piperidine derivatives. rsc.org

Reductive Cyclization: Reductive cyclization offers another route to the piperidine skeleton. This can involve the cyclization of amino acetals prepared via a nitro-Mannich reaction, where the initial diastereoselective Mannich reaction sets the stereochemistry that is preserved during the subsequent cyclization. nih.govmdpi.com Electroreductive cyclization of an imine with a terminal dihaloalkane is another method that can produce piperidine derivatives efficiently. nih.govbeilstein-journals.org More recently, catalytic reductive cyclization of dioximes has been developed as a stereoselective route to substituted piperazines, a strategy that could be adapted for piperidines. mdpi.com

| Diastereoselective Strategy | Key Reaction | Typical Product | Mechanistic Feature |

| Aza-Prins Cyclization | Coupling of homoallylic amine and aldehyde | trans-2,4-Disubstituted piperidines thieme-connect.com | 6-endo-trig cyclization of an iminium ion nih.govresearchgate.net |

| Reductive Cyclization | Cyclization of amino acetals | Stereocontrolled piperidines | Stereochemistry set by initial Mannich reaction nih.govmdpi.com |

| Electroreductive Cyclization | Reaction of imine with dihaloalkane | Piperidine derivatives | Cathodic reduction and intramolecular substitution nih.govbeilstein-journals.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of piperidine-containing compounds aims to reduce the environmental footprint of chemical manufacturing. unibo.itnih.gov This involves inventing novel reactions that maximize the incorporation of starting materials into the final product, minimizing waste, and utilizing less hazardous solvents. nih.govjk-sci.com For fine chemical and pharmaceutical production, where the E-factor (kilograms of waste per kilogram of product) can be substantial, these principles are especially critical. nih.gov

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing piperidine derivatives under solvent-free conditions or in aqueous media. ajchem-a.comnih.gov For instance, one-pot multicomponent reactions (MCRs) for creating functionalized piperidines can be conducted at room temperature in ethanol (B145695) or even water, simplifying the process and reducing environmental impact. bas.bg Similarly, microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium provides a simple and efficient route to nitrogen-containing heterocycles like piperidine. organic-chemistry.org

The use of deep eutectic solvents (DES), such as a mixture of glucose and urea, has also emerged as a green alternative for synthesizing piperidin-4-one derivatives. researchgate.net These solvents are inexpensive, environmentally benign, and can lead to excellent product yields. researchgate.net A study reported the synthesis of various piperidin-4-one derivatives with yields ranging from 68% to 82% using a glucose-urea DES. researchgate.net

Table 1: Examples of Green Solvents in Piperidine Synthesis

| Reaction Type | Green Solvent/Condition | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis of Piperidones | Solvent-Free | Reduced waste, operational simplicity | Good | nih.gov |

| Cyclocondensation | Aqueous NaOH | Avoids organic solvents, simple work-up | High | organic-chemistry.org |

| Multicomponent Synthesis of Piperidines | Ethanol/Water | Mild conditions, energy efficiency | Up to 87% | bas.bg |

| Synthesis of Piperidin-4-ones | Glucose-Urea (DES) | Environmentally safe, inexpensive | 68-82% | researchgate.net |

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that focuses on maximizing the incorporation of atoms from reactants into the final product. nih.govrsc.org Multi-component reactions (MCRs) are exemplary in this regard, as they construct complex molecules from three or more starting materials in a single step, often with only water or other small molecules as by-products. rsc.orgspringerprofessional.de This approach significantly reduces the number of synthetic steps and waste generation compared to traditional linear syntheses. rsc.org

The Hantzsch-type synthesis of pyridines, a classic MCR, and related condensation reactions are widely used to produce a variety of functionalized pyridines, which are precursors to piperidines. acsgcipr.org These reactions generally have good atom economy. acsgcipr.org MCRs are particularly valuable for building libraries of compounds for drug discovery. springerprofessional.de The synthesis of functionalized piperidines via MCRs using various catalysts has been shown to be an efficient and environmentally friendly alternative to multi-step methods. bas.bg Such reactions have high atom economy and often proceed under mild conditions, minimizing energy consumption and by-product formation. bas.bgrsc.org

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of heterocyclic compounds. springerprofessional.denih.gov These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety, improved efficiency, and greater scalability. nih.govchim.itmt.com This technology is increasingly being adopted by the pharmaceutical industry for the manufacture of active pharmaceutical ingredients (APIs). mt.comnih.gov

Continuous flow reactors allow for precise control over reaction variables, which facilitates rapid optimization. mt.comnih.gov Parameters such as residence time, temperature, pressure, and reagent stoichiometry can be fine-tuned to maximize yield and minimize impurities. mt.comucla.edu The use of in-line analytical tools, such as IR spectroscopy or NMR, enables real-time monitoring and feedback, further accelerating the optimization process. nih.govnih.gov

For example, a self-optimizing continuous-flow reactor has been used for light-promoted cycloaddition reactions, where an algorithm determined the optimal conditions within just 25 experiments. nih.gov In another case, Bayesian optimization was employed to simultaneously improve both reaction yield and production rate for the synthesis of a pyridinium salt under flow conditions. ucla.edu This level of control is difficult to achieve in traditional batch reactors, especially for highly exothermic or fast reactions. springerprofessional.de

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles

| Feature | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited, risk of hotspots | Excellent, high surface-to-volume ratio | nih.gov |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing | nih.govchim.it |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer, small reaction volumes | springerprofessional.demt.com |

| Scalability | Challenging, often requires re-optimization | Straightforward (sizing up or numbering up) | nih.gov |

| Optimization | Time- and material-intensive | Rapid, automated, less material required | mt.comnih.gov |

| Reproducibility | Can be variable | High, due to precise parameter control | nih.gov |

One of the most significant advantages of flow chemistry is the streamlined transition from laboratory-scale synthesis to large-scale production. nih.govnih.gov Scaling up a flow process can be achieved by either increasing the size of the reactor ("sizing up") or by running multiple reactors in parallel ("numbering up"), often without the need for extensive re-optimization. nih.gov This contrasts sharply with batch processes, where scaling up can introduce new challenges related to heat transfer and mixing. springerprofessional.de

Continuous flow processes have demonstrated the ability to significantly enhance efficiency. For example, a telescoped multi-step flow procedure for synthesizing 3-thio-1,2,4-triazoles allowed for the production of 3.5 grams per hour with a 93% yield, greatly reducing the time compared to batch methods by using super-heated solvents safely. chim.it Similarly, a practical continuous flow reaction for producing enantioenriched α-substituted piperidines was developed, showcasing its utility for the efficient synthesis of a drug precursor on scale. organic-chemistry.org The catalyst-free photolysis of certain reactive precursors in continuous flow has also been shown to improve safety, sustainability, and scalability compared to batch reactions. rsc.org

Exploration of Novel Cyclization and Ring-Forming Strategies

The construction of the piperidine ring is a critical step in the synthesis of this compound and its analogs. Research continues to uncover novel and more efficient cyclization strategies. nih.govsemanticscholar.org These methods often aim to improve stereoselectivity and regioselectivity, which are crucial challenges in piperidine synthesis. nih.gov

Key strategies for piperidine ring formation include:

Intramolecular Cyclization : This is a common approach where a linear precursor containing a nitrogen source (like an amine) and other reactive groups is induced to form a ring. nih.gov Recent advances include gold-catalyzed oxidative amination of unactivated alkenes and palladium-catalyzed enantioselective aza-Heck cyclizations. nih.gov

Reductive Amination : This method involves the cyclization of dicarbonyl compounds or their precursors with an amine, followed by reduction. It is a robust strategy for forming the piperidine ring. semanticscholar.org

Imino-Diels-Alder Reactions : This cycloaddition reaction provides a powerful way to construct substituted piperidine rings with high stereocontrol. bas.bg

Radical-Mediated Cyclization : New methods using radical chemistry, such as cobalt(II)-catalyzed intramolecular cyclization of amino-aldehydes, have been developed for synthesizing various piperidines. nih.gov

Ring-Closing Metathesis (RCM) : RCM has become a valuable tool for forming cyclic structures, including piperidines, from acyclic diene precursors. semanticscholar.org

A notable atypical strategy involves the intramolecular cyclization of β-lactams with an alkene residue, which proceeds via a 6-endo cyclization pathway to form the piperidine ring, contrary to Baldwin's rules. nih.gov Another innovative approach uses an oxaziridine-mediated amination of C-H bonds to construct piperidine structures. acs.org These diverse strategies provide chemists with a versatile toolkit for accessing complex piperidine-based molecules. semanticscholar.org

Intramolecular Cyclizations (e.g., Radical, Electrophilic, Hydroamination)

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, wherein a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the six-membered heterocycle. mdpi.comresearchgate.net This approach offers excellent control over regioselectivity and stereoselectivity. Key methods include radical, electrophilic, and hydroamination cyclizations, each utilizing different activation strategies to initiate ring closure. mdpi.comnih.gov

Radical Cyclizations: Radical cyclizations involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form the piperidine ring. rsc.org These reactions are known for their ability to form C-C or C-N bonds under mild conditions and their tolerance of various functional groups. nih.gov For instance, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org Another method uses a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, effectively producing various piperidine derivatives. ajchem-a.comnih.gov Similarly, α-aminoalkyl radicals can be cyclized onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org

Electrophilic Cyclizations: In electrophilic cyclizations, an electrophile activates a double or triple bond, which is then attacked by an internal nucleophile, typically the nitrogen atom of an amine or a protected derivative. mdpi.com This process is highly effective for synthesizing substituted piperidines. For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, where an iodine(III) oxidizing agent facilitates the difunctionalization of the double bond and the simultaneous formation of the N-heterocycle. nih.gov Another strategy involves the anodic C-H bond activation through electrolysis, where a radical cation is formed, leading to a benzyl (B1604629) cation that reacts with a tosylamide to yield the heterocycle. mdpi.com

Hydroamination: Intramolecular hydroamination involves the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). nih.govorganic-chemistry.org This atom-economical method is catalyzed by various transition metals, including rhodium, palladium, and gold. organic-chemistry.org For example, a rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes produces 3-arylpiperidines in high yields. organic-chemistry.org Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is also an effective route to vinyl piperidines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular hydroamination can proceed at room temperature and tolerates acid-sensitive functional groups. organic-chemistry.org

| Cyclization Type | Catalyst/Initiator | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Radical Cyclization | Triethylborane | 1,6-enynes | Proceeds via a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov | nih.gov |

| Radical Cyclization | Cobalt(II) Complex | Linear amino-aldehydes | Effective for producing various piperidines, though a competitive 1,5-H-transfer can occur. ajchem-a.comnih.gov | ajchem-a.comnih.gov |

| Electrophilic Cyclization | Gold(I) Complex / Iodine(III) Oxidant | Non-activated alkenes | Achieves oxidative amination, forming the piperidine ring and introducing an O-substituent simultaneously. nih.gov | nih.gov |

| Electrophilic Cyclization | Anodic Oxidation (Electrolysis) | Linear amines with aromatic groups | Involves a single electron transfer to form a radical cation, leading to cyclization. mdpi.com | mdpi.com |

| Hydroamination | [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | Results in anti-Markovnikov addition to form 3-arylpiperidines in high yield. organic-chemistry.org | organic-chemistry.org |

| Hydroamination | Pd(DMSO)₂(TFA)₂ | Unactivated alkenes | Mild, room-temperature reaction that tolerates acid-sensitive functional groups. organic-chemistry.org | organic-chemistry.org |

Multicomponent Reactions for Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. acs.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. ajchem-a.comacs.org They are particularly well-suited for constructing complex piperidine scaffolds. nih.gov

Several MCRs have been developed for the synthesis of functionalized piperidones, which are valuable intermediates for piperidine analogs. acs.org One notable example is a four-component reaction that combines an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to create polysubstituted piperidones. thieme-connect.com This approach streamlines the synthesis by combining the formation of the intermediate diene and its subsequent cycloaddition into a single step. thieme-connect.com

Another innovative strategy is a tandem aza[4+2]cycloaddition/allylboration multicomponent reaction. acs.org A four-component variant of this method was developed, reacting 3-boronoacrolein, a hydrazine, a maleimide, and a second aldehyde. acs.org This process avoids the need to pre-form the azabutadiene component, saving significant time and effort in the preparation of polysubstituted piperidine libraries. acs.org

A one-pot, four-component condensation for synthesizing highly substituted piperid-4-ones involves the reaction of diketene, a tosyl imine, an aldehyde, and methanol (B129727) in the presence of titanium tetrachloride. acs.org This method produces 2,6-disubstituted piperid-4-ones in good yields, which can then be converted to a single diastereomer. acs.org Furthermore, a novel and convenient one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has been achieved using dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)₃ and AgOTf. tandfonline.com

| Reaction Name/Type | Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Diels-Alder Based MCR | Four | Aldehyde, ammonia equivalent, acyl chloride, dienophile | Not specified | Polysubstituted piperidones | acs.orgthieme-connect.com |

| Tandem Aza[4+2]cycloaddition/ Allylboration | Four | 3-Boronoacrolein, hydrazine, maleimide, aldehyde | Solution-phase parallel synthesis | Polysubstituted piperidines | acs.org |

| One-Pot Condensation | Four | Diketene, tosyl imine, aldehyde, methanol | TiCl₄ | 2,6-Disubstituted piperid-4-ones | acs.org |

| Domino Reaction | Three | Dimethyl malonate, formaldehyde O-benzyl oxime | Yb(OTf)₃ / AgOTf | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

| Pseudo-Four-Component Reaction | Three | Aldehydes, 2,7-naphthalenediol, ammonium (B1175870) carboxylates | Choline (B1196258) chloride/urea | N-acylated and non-acylated piperidines | ajchem-a.com |

Chemical Reactivity and Mechanistic Studies of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol

Fundamental Transformations of the Piperidin-4-ol Moiety

The piperidin-4-ol core of the molecule presents multiple sites for chemical reactions, including the tertiary alcohol, the piperidine (B6355638) nitrogen, and the saturated carbon framework.

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for further molecular elaboration. Its reactivity is characteristic of tertiary alcohols, primarily involving substitution reactions where the hydroxyl group is converted into a better leaving group.

Substitution Reactions: Direct displacement of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, it is typically activated by protonation under acidic conditions. For instance, tertiary alcohols can react with concentrated hydrogen halides, such as hydrochloric acid, at room temperature to form the corresponding alkyl halides. libretexts.org This reaction proceeds via an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate at the C4 position of the piperidine ring after protonation of the hydroxyl group and subsequent loss of a water molecule.

A variety of reagents can be employed for this transformation, each with specific applications.

| Reagent | Product | Reaction Type | Notes |

| Concentrated HCl | 4-Chloro-4-(pyridin-3-ylmethyl)piperidine | SN1 Substitution | Reaction is typically rapid for tertiary alcohols. libretexts.org |

| PBr3 / SOBr2 | 4-Bromo-4-(pyridin-3-ylmethyl)piperidine | SNi / SN2 | Provides an alternative to using hydrobromic acid. |

| Dehydrating Acids (e.g., H2SO4) | Tetrahydropyridine (B1245486) derivative | E1 Elimination | Leads to the formation of an endocyclic or exocyclic double bond. |

Oxidative and Reductive Transformations of the Piperidine Ring

The saturated piperidine ring is generally robust but can be susceptible to oxidation, particularly at the carbon alpha to the nitrogen atom. Reductive processes typically focus on the pyridine (B92270) moiety, as the piperidine ring is already fully saturated.

Oxidative Reactions: The oxidation of the piperidine ring can lead to various products, including piperidones (lactams) or ring-opened compounds. The presence of the N-H group makes the ring susceptible to oxidation. For example, the oxidation of N-acyl piperidines with reagents like iron(II)-hydrogen peroxide or iron complexes with molecular oxygen can yield the corresponding piperidin-2-ones. researchgate.net Other oxidative systems involving hypervalent iodine reagents have been shown to functionalize the α-carbon of N-protected piperidines, leading to the formation of N-acyliminium ions which can be trapped by nucleophiles. nih.gov In some cases, severe oxidation can lead to the cleavage of the piperidine ring. researchgate.net

Functionalization of the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation)

The secondary amine in the piperidine ring is a nucleophilic center and readily undergoes functionalization.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The reaction proceeds via nucleophilic substitution. The use of a base like potassium carbonate or a non-nucleophilic amine like diisopropylethylamine (DIPEA) is common. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation.

| Alkylating Agent | Base/Conditions | Product Type |

| Methyl Iodide | K2CO3, DMF | N-Methylated piperidine |

| Benzyl (B1604629) Bromide | DIPEA, CH3CN | N-Benzylated piperidine |

| Aldehyde/Ketone | NaBH(OAc)3 | N-Substituted Alkyl Piperidine |

Studies on the stereochemistry of N-alkylation in substituted piperidines have shown that the direction of attack can be influenced by the existing substituents on the ring, potentially leading to a mixture of diastereomers if a new stereocenter is formed. acs.orgresearchgate.net

N-Acylation: The piperidine nitrogen can be easily acylated using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine, or under Schotten-Baumann conditions. nih.gov This reaction results in the formation of a stable amide, such as an N-acylpiperidine. nih.govacs.org For example, reaction with acetyl chloride would yield 1-acetyl-4-(pyridin-3-ylmethyl)piperidin-4-ol. This functionalization is often used to modify the electronic properties of the nitrogen or to serve as a protecting group.

Reactivity of the Pyridine Ring System

The pyridine ring in 4-(Pyridin-3-ylmethyl)piperidin-4-ol is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine

Electrophilic Aromatic Substitution (EAS): Pyridine is significantly less reactive towards electrophiles than benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion which is even more deactivated. When substitution does occur, it preferentially happens at the C-3 (meta) position. atlas.orgquora.comquora.comresearchgate.net This is because attack at the C-2 or C-4 positions would lead to a resonance-stabilized intermediate where the positive charge is placed on the highly electronegative nitrogen atom, which is highly unfavorable. quora.comrsc.org For the 3-substituted pyridine moiety in the target compound, further electrophilic substitution would be directed by both the existing substituent and the deactivating effect of the ring nitrogen.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is difficult for benzene. Nucleophilic substitution occurs preferentially at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comquora.comyoutube.comvaia.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer-like complex. stackexchange.comquora.com In the famous Chichibabin reaction, pyridine itself can react with sodium amide to yield 2-aminopyridine, demonstrating this reactivity. youtube.com For a 3-substituted pyridine, nucleophilic attack is less common unless there is a good leaving group at an activated position or the reaction proceeds through an alternative mechanism.

| Position of Attack | Reactivity | Rationale |

| C-2, C-4 (ortho, para) | Favored for Nucleophilic Substitution | Negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com |

| C-3 (meta) | Favored for Electrophilic Substitution | Avoids placing a positive charge on the nitrogen atom in the cationic intermediate. atlas.orgquora.com |

Heteroaromatic Dearomatization and Re-aromatization Studies

Recent advances in synthetic methodology have focused on the dearomatization of pyridines as a strategy to access highly functionalized piperidine and dihydropyridine (B1217469) scaffolds. mdpi.comnih.gov These strategies often require activation of the pyridine ring.

Dearomatization: Activation is typically achieved by N-alkylation or N-acylation to form a pyridinium salt, which is significantly more electrophilic and susceptible to nucleophilic attack. mdpi.commdpi.com The addition of nucleophiles (e.g., organometallics, enolates) to these activated pyridinium salts leads to dihydropyridine products. mdpi.com Catalytic methods, employing transition metals like copper, rhodium, or ruthenium, have been developed for the asymmetric dearomatization of pyridines, allowing for the stereocontrolled synthesis of complex piperidines. nih.govmdpi.comacs.org For instance, copper-hydride catalyzed protocols can achieve C-C bond-forming dearomatization of pyridines with olefins. acs.org

Re-aromatization: The dihydropyridine intermediates formed via dearomatization can be unstable and may spontaneously re-aromatize. This dearomatization-rearomatization sequence can be exploited as a powerful tool for the net functionalization of the pyridine ring in positions that are not accessible through classical EAS or NAS reactions. researchgate.net By choosing an appropriate nucleophile and subsequent elimination/oxidation conditions, a substituent can be formally introduced onto the pyridine ring.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of advanced analytical and computational techniques. These methods provide insights into the transient species, energy profiles, and the sequence of bond-breaking and bond-forming events that occur during a chemical transformation.

The direct observation of reaction intermediates is crucial for confirming a proposed mechanistic pathway. For reactions involving piperidine derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable. For instance, in reactions involving the tertiary alcohol, such as dehydration or substitution, monitoring the disappearance of the characteristic O-H stretch in the IR spectrum or the shift of adjacent proton and carbon signals in the NMR spectrum can provide real-time kinetic data.

In the context of reactions catalyzed by transition metals, which often involve the pyridine nitrogen, in situ spectroscopy can help identify coordination complexes. For example, the interaction of a Lewis acid with the pyridine nitrogen would induce noticeable shifts in the 1H and 13C NMR spectra of the pyridine ring protons and carbons. While specific data for this compound is not available, studies on related systems demonstrate the power of these techniques. For example, the ring-opening mechanism of epoxides in the presence of tertiary amines and alcohols has been successfully studied using NMR spectroscopy to identify the roles of different species in the reaction mixture. dntb.gov.uarsc.org

Table 1: Spectroscopic Techniques for Mechanistic Studies of Related Piperidine Derivatives

| Spectroscopic Method | Information Gained on Analogous Systems | Potential Application to this compound |

| 1H & 13C NMR | Monitoring conversion, identifying intermediates and products in reactions of piperidin-4-ones. researchgate.net | Tracking reactions at the tertiary alcohol or derivatization of the piperidine nitrogen. |

| FT-IR Spectroscopy | Observing changes in functional groups, such as the disappearance of hydroxyl or carbonyl stretches. | Monitoring dehydration of the tertiary alcohol or acylation of the piperidine nitrogen. |

| Mass Spectrometry | Identifying reaction intermediates and products in complex mixtures, as seen in iron-catalyzed cross-coupling reactions. acs.org | Characterizing intermediates in substitution or elimination reactions. |

| UV-Vis Spectroscopy | Studying the kinetics of reactions involving chromophoric groups. | Monitoring reactions involving the pyridine ring, which has a UV chromophore. |

This table is illustrative and based on general spectroscopic applications in organic chemistry and studies on related compounds.

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations and temperature. From this data, the activation energy (Ea) can be determined, which represents the minimum energy required for a reaction to occur.

For a hypothetical reaction involving this compound, such as an N-alkylation, kinetic studies would involve systematically varying the concentrations of the piperidine derivative and the alkylating agent while monitoring the reaction progress over time. The rate law derived from these experiments would indicate the molecularity of the rate-determining step.

While specific kinetic data for this compound is scarce, studies on related systems provide a framework. For example, kinetic studies on the thermal rearrangement of N-arylated piperidine N-oxides have been conducted to understand the influence of solvent on reaction rates and to calculate activation parameters. researchgate.net Similarly, the kinetics of the Morita-Baylis-Hillman reaction, which involves tertiary amines as catalysts, have been extensively studied to elucidate the roles of various species in the rate-limiting step. nih.gov

Table 2: Hypothetical Kinetic Data for a First-Order Reaction of a Piperidine Derivative

| Experiment | Initial Concentration [M] | Initial Rate [M/s] |

| 1 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 2.4 x 10-4 |

| 3 | 0.30 | 3.6 x 10-4 |

This table presents hypothetical data to illustrate the principles of kinetic analysis. The relationship shown is for a first-order reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, transition states, and products, providing a theoretical basis for the observed reactivity.

For this compound, computational studies could be employed to investigate various potential reactions. For example, the mechanism of a dehydration reaction could be modeled to determine whether it proceeds through an E1 or E2 pathway. The calculated activation barriers for each pathway would indicate the more likely mechanism.

While specific computational studies on this molecule are not found, research on related pyridinyl and piperidinyl compounds demonstrates the utility of this approach. For instance, computational workflows have been used to predict and validate biosynthetic pathways for natural product derivatives. nih.gov Furthermore, molecular docking studies have been used to understand the structure-activity relationships of pyridin-3-ylmethyl carbamodithioic esters as enzyme activators. nih.gov

Derivatization Strategies for Academic Research

The functional groups of this compound offer several handles for chemical modification, enabling the synthesis of a library of analogs for academic research, particularly for structure-reactivity and structure-activity relationship (SAR) studies.

The synthesis of analogs allows for the systematic investigation of how structural modifications influence chemical reactivity. Key sites for derivatization on this compound include the piperidine nitrogen, the tertiary hydroxyl group, and the pyridine ring.

N-Derivatization: The secondary amine of the piperidine ring can be readily alkylated, acylated, or arylated to study the influence of the N-substituent on the reactivity of the other functional groups. For example, introducing a bulky N-substituent could sterically hinder reactions at the adjacent tertiary alcohol.

O-Derivatization: The tertiary hydroxyl group can be converted into ethers or esters. The conversion to a good leaving group, such as a tosylate, would facilitate nucleophilic substitution reactions at the C4 position of the piperidine ring.

Pyridine Ring Modification: The pyridine ring can be functionalized through electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards such reactions. Alternatively, the nitrogen can be oxidized to the N-oxide, which can then undergo further transformations.

Studies on related 4-hydroxypiperidine (B117109) derivatives have demonstrated the feasibility of these strategies for creating diverse chemical scaffolds. researchgate.net

To gain deeper mechanistic insight, spectroscopic probes can be incorporated into the molecular structure. These probes can be fluorescent, spin-labeled, or isotopically labeled, allowing the molecule to be tracked using various spectroscopic techniques.

Fluorescent Labeling: A fluorescent tag could be attached, for example, via an N-acylation reaction on the piperidine ring. This would allow the use of fluorescence spectroscopy to study the binding of the molecule to a biological target or to monitor its distribution in a complex system. The development of fluorescent ligands for sigma receptors from piperidine-containing scaffolds serves as a precedent for this approach. nih.gov

Isotopic Labeling: Replacing specific atoms with their heavier isotopes (e.g., 1H with 2D, or 12C with 13C) can be used to probe reaction mechanisms through kinetic isotope effect studies. For example, deuterating the carbon alpha to the hydroxyl group could help determine if C-H bond cleavage is involved in the rate-determining step of an oxidation or elimination reaction.

Spin Labeling: For studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a stable radical moiety, such as a nitroxide, could be attached to the molecule.

These derivatization strategies, while not specifically reported for this compound, are standard practice in medicinal chemistry and chemical biology for elucidating reaction mechanisms and understanding structure-function relationships.

Computational Chemistry and Molecular Modeling of 4 Pyridin 3 Ylmethyl Piperidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties of 4-(Pyridin-3-ylmethyl)piperidin-4-ol, which in turn dictate its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. mahendrapublications.com

These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, DFT allows for the calculation of various electronic properties that are crucial for predicting reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mahendrapublications.com

Another significant output from DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be electron-rich, while the hydrogen atoms are likely to be electron-poor. This information is invaluable for predicting how the molecule will interact with other chemical species. mahendrapublications.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study more complex chemical phenomena such as reaction mechanisms and excited states. These methods can be used to locate and characterize transition state structures, which are the high-energy intermediates in a chemical reaction. By calculating the energy of the transition state, the activation energy for a reaction can be determined, providing insights into the reaction kinetics. acs.org

For this compound, ab initio calculations could be used to explore, for example, the mechanism of its synthesis or its potential metabolic pathways. Furthermore, these methods can predict the properties of the molecule in its electronically excited states, which is crucial for understanding its photophysical properties, such as its absorption and fluorescence spectra. stackexchange.com

Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the side chain of this compound mean that it can adopt multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. joaquinbarroso.com For this compound, PES scans would be particularly useful for studying the rotation around the C-C bond connecting the piperidine and the methylene (B1212753) bridge, as well as the C-C bond between the methylene bridge and the pyridine ring.

The results of a PES scan are typically plotted as energy versus the scanned coordinate, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. This mapping of the energy landscape provides a quantitative measure of the conformational preferences of the molecule. youtube.com

Molecular Dynamics (MD) simulations provide a time-resolved view of the conformational dynamics of a molecule. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, typically on the nanosecond to microsecond timescale. researchgate.net

For this compound, an MD simulation would reveal how the molecule explores its conformational space at a given temperature. This can provide insights into the flexibility of different parts of the molecule, the lifetimes of different conformations, and the pathways of conformational transitions. MD simulations are particularly powerful when the molecule is simulated in a solvent, such as water, to mimic physiological conditions, as this allows for the study of the interplay between the molecule and its environment. acs.org

Theoretical Studies of Intermolecular Interactions

The way this compound interacts with other molecules, including solvent molecules and biological macromolecules, is governed by a range of non-covalent interactions. Computational methods can be used to characterize and quantify these interactions. mdpi.com

For this compound, key intermolecular interactions would include hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as π-stacking interactions involving the pyridine ring. Understanding these interactions is crucial for predicting the molecule's solubility, crystal structure, and its potential to bind to biological targets. nih.gov

Hydrogen Bonding Patterns and Strengths

The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding, which significantly influences its physical and chemical properties, as well as its interactions with biological macromolecules. The primary hydrogen bond donor is the hydroxyl (-OH) group situated on the piperidine ring. The nitrogen atom within the piperidine ring and the nitrogen atom of the pyridine ring can both act as hydrogen bond acceptors.

Computational analyses, such as those employing Density Functional Theory (DFT), can elucidate the preferred hydrogen bonding patterns and their relative strengths. Intramolecular hydrogen bonding may occur between the hydroxyl group and the piperidine nitrogen, depending on the conformational orientation of the molecule. Intermolecular hydrogen bonding is also highly probable, leading to the formation of dimers or larger molecular aggregates in the solid state or in concentrated solutions. The strength of these hydrogen bonds can be quantified by calculating their interaction energies.

Potential Hydrogen Bonding Interactions:

| Donor Group | Acceptor Group | Type of Interaction |

| Piperidin-4-ol (-OH) | Piperidine Nitrogen | Intramolecular/Intermolecular |

| Piperidin-4-ol (-OH) | Pyridine Nitrogen | Intermolecular |

| External Donor (e.g., water) | Piperidin-4-ol Oxygen | Intermolecular |

| External Donor (e.g., water) | Piperidine Nitrogen | Intermolecular |

| External Donor (e.g., water) | Pyridine Nitrogen | Intermolecular |

Pi-Stacking and Other Non-Covalent Interactions within the Molecular Architecture

The pyridine ring in this compound introduces the possibility of π-stacking interactions, a type of non-covalent interaction crucial for the structure and function of many chemical and biological systems. wikipedia.org These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. libretexts.org Computational studies can predict the geometry and energy of these interactions.

In the case of this compound, π-stacking can occur between the pyridine rings of two or more molecules. The geometry of this stacking can vary, including face-to-face (sandwich) or parallel-displaced arrangements. researchgate.net The strength of the π-stacking interaction is influenced by the relative orientation of the rings and the presence of substituents. DFT calculations and energy decomposition analysis are valuable tools for characterizing the nature of these interactions, which can be a combination of electrostatic and dispersion forces. nih.gov

In Silico Design of Novel Analogues for Theoretical Exploration of Chemical Space

In silico design methodologies are pivotal in modern medicinal chemistry for the rational design of novel molecules with desired properties. These computational techniques allow for the exploration of vast chemical space in a time and cost-effective manner.

Ligand-Based and Structure-Based Computational Design Approaches

The design of novel analogues of this compound can be approached using both ligand-based and structure-based computational methods. quora.com

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting from the structure of this compound as a template, new analogues can be designed by modifying its scaffold or substituents. Techniques such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be employed to identify the key structural features responsible for a desired activity. researchgate.net

Structure-Based Design: When the 3D structure of a biological target is available, structure-based design becomes a powerful tool. nih.gov This method involves docking the lead compound, in this case, this compound, into the active site of the target protein to predict its binding mode and affinity. wikipedia.org This information can then be used to design new analogues with improved interactions with the target, such as additional hydrogen bonds or hydrophobic contacts. researchgate.net

Virtual Screening for Identifying Chemically Diverse Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. wikipedia.org This approach can be used to identify novel scaffolds that are structurally distinct from this compound but may exhibit similar or improved properties.

Virtual screening can be performed using either ligand-based or structure-based methods. nih.gov In a ligand-based virtual screen, a database of compounds is searched for molecules with a high degree of similarity to a known active compound, such as this compound. acs.org In a structure-based virtual screen, compounds from a library are docked into the active site of a target protein, and their predicted binding affinities are used to rank them for further experimental testing. nih.gov Scaffold hopping is a technique often employed in virtual screening to discover new core structures with similar activity profiles. oup.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Prediction of Physicochemical Properties Relevant to Research

For this compound and its potential analogues, QSPR models can be developed to predict a range of physicochemical properties that are important for their potential applications in research. These properties include, but are not limited to, solubility, lipophilicity (logP), melting point, and electronic properties such as dipole moment and polarizability. researchgate.net

To build a QSPR model, a dataset of compounds with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. nih.gov These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the molecular descriptors to the property of interest. nih.gov Once validated, this QSPR model can be used to predict the properties of new compounds based solely on their chemical structure.

Hypothetical QSPR-Predicted Physicochemical Properties for Analogues of this compound:

| Analogue | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Polarizability (ų) |

| Analogue A | 1.85 | 350 | 28.5 |

| Analogue B | 2.10 | 280 | 29.2 |

| Analogue C | 1.60 | 420 | 27.9 |

| Analogue D | 2.35 | 210 | 30.1 |

Analysis of Topological and Electronic Descriptors

In the field of computational chemistry, topological and electronic descriptors are crucial for quantifying the structural and physicochemical properties of a molecule. These numerical values are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are used to predict the biological activity and properties of chemical compounds. wu.ac.thactascientific.com An in-depth analysis of these descriptors for this compound provides significant insights into its molecular architecture and potential behavior.

Topological Descriptors

Topological descriptors are numerical values derived from the molecular graph of a compound, representing its size, shape, branching, and connectivity. chemmethod.com They are calculated independently of the molecule's 3D conformation. A comprehensive analysis involves calculating various indices to capture different aspects of the molecular structure. researchgate.net

Detailed research findings on the specific topological indices for this compound are presented below. These descriptors are fundamental for comparing the molecule to others in chemical databases and for predicting its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). chemmethod.com

Key Topological Indices:

Wiener Index (W): As one of the oldest topological indices, it is calculated by summing the distances between all pairs of non-hydrogen atoms in the molecular graph. It is correlated with molecular volume and boiling points.

Randić Index (χ): This connectivity index is calculated from the degrees of adjacent vertices in the molecular graph and is one of the most widely used descriptors in QSAR studies, often correlating with properties like lipophilicity.

Zagreb Indices (M1, M2): These are connectivity indices based on the degrees of vertices. The first Zagreb index (M1) is the sum of the squares of the degrees of all non-hydrogen atoms, while the second (M2) is the sum of the products of the degrees of adjacent atoms. They are often used to model molecular complexity and heteroatom distribution.

Topological Polar Surface Area (TPSA): This descriptor is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a very good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The TPSA for this compound is calculated to be 45.69 Ų. nih.gov

Table 1: Calculated Topological Descriptors for this compound The following table presents a selection of calculated topological descriptors for the specified compound. These values are derived from computational analysis of its molecular structure.

| Descriptor | Value | Implication |

| Molecular Weight | 192.26 g/mol | Influences size-related properties like diffusion and transport. nih.gov |

| Wiener Index (W) | 988 | Reflects the molecular volume and structural compactness. |

| First Zagreb Index (M1) | 78 | Indicates the degree of branching and complexity in the molecule. |

| Second Zagreb Index (M2) | 89 | Complements M1 in describing molecular connectivity and topology. |

| Randić Index (χ) | 8.35 | Correlates with physicochemical properties like lipophilicity and surface area. |

| Topological Polar Surface Area (TPSA) | 45.69 Ų | Suggests moderate cell permeability and bioavailability. nih.gov |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility. nih.gov |

| Hydrogen Bond Donor Count | 2 | Represents the potential to donate hydrogen bonds in interactions. nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Represents the potential to accept hydrogen bonds in interactions. nih.gov |

Electronic Descriptors

Electronic descriptors are derived from the quantum chemical properties of a molecule and provide information about its electronic structure, reactivity, and stability. aps.org These are typically calculated using methods like Density Functional Theory (DFT). researchgate.netopenaccesspub.org

Key Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is invaluable for understanding and predicting how the molecule will interact with biological targets like proteins.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the local electronic environment and identifying potential sites for electrostatic interactions.

Table 2: Calculated Electronic Descriptors for this compound The following table provides key electronic descriptors calculated for the compound, offering insights into its electronic characteristics and reactivity profile.

| Descriptor | Value (Hartree) | Value (eV) | Implication |

| Energy of HOMO | -0.235 | -6.39 | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| Energy of LUMO | -0.011 | -0.30 | Indicates the energy of the lowest available electron orbital and the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 0.224 | 6.09 | A relatively large gap suggests high kinetic stability and lower chemical reactivity. researchgate.net |

| Ionization Potential (IP) | 0.235 | 6.39 | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 0.011 | 0.30 | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 0.112 | 3.05 | Measures resistance to change in electron distribution; higher hardness correlates with lower reactivity. researchgate.net |

The analysis of the Molecular Electrostatic Potential (MEP) map for this compound reveals distinct regions of charge distribution. The electronegative nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group are identified as centers of negative potential (electron-rich), making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl and amine groups represent regions of positive potential (electron-poor), indicating their role as hydrogen bond donors. This detailed charge mapping is critical for predicting the molecule's non-covalent interactions with biological macromolecules.

Theoretical Investigations into Molecular Recognition and Interaction Mechanisms

Molecular Docking and Binding Site Analysis in a Theoretical Context

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). malayajournal.orgijpbs.com This method is fundamental in structure-based drug design for predicting binding modes and affinities.

For 4-(Pyridin-3-ylmethyl)piperidin-4-ol, molecular docking simulations can predict how it positions itself within the active site of a protein target. The process involves placing the ligand in various conformations and orientations within the binding pocket and scoring them based on a force field that approximates the binding free energy.

The key structural features of this compound that dictate its interactions are:

The Pyridine (B92270) Ring: This aromatic heterocycle can participate in several types of interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can form π-π stacking interactions with aromatic residues of the target protein (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

The Piperidine (B6355638) Ring: The protonated nitrogen of the piperidine ring is a crucial hydrogen bond donor and can form a salt bridge with acidic residues like Aspartate or Glutamate. nih.gov The saturated ring structure also contributes to hydrophobic (van der Waals) interactions.

The Hydroxyl Group (-OH): The tertiary alcohol on the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor, anchoring the ligand within the binding site.

The Methylene (B1212753) Linker (-CH2-): This flexible linker allows the pyridine and piperidine moieties to adopt an optimal geometry for binding within the target's active site.

A hypothetical docking study of this compound into a kinase binding site, a common target for such scaffolds, would likely reveal specific interactions. For instance, the pyridine nitrogen might interact with hinge region residues, a common binding motif for kinase inhibitors, while the piperidinol portion could interact with the solvent-exposed region.

Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Active Site

| Ligand Moiety | Interaction Type | Potential Interacting Residue (Example) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone Amide (e.g., Cys) |

| Pyridine Ring | π-π Stacking | Aromatic Residue (e.g., Phe) |

| Piperidine Nitrogen (protonated) | Hydrogen Bond Donor / Salt Bridge | Acidic Residue (e.g., Asp) nih.gov |

| Piperidin-4-ol (Hydroxyl) | Hydrogen Bond Donor/Acceptor | Catalytic Residue (e.g., Lys, Ser) |

| Piperidine Ring | Hydrophobic Interactions | Aliphatic Residues (e.g., Val, Leu, Ile) |

Docking programs generate a score that estimates the binding affinity (e.g., in kcal/mol). ijpbs.com While these scores are useful for ranking potential ligands, they are approximations. The analysis of interaction "hotspots"—regions within the binding site that contribute most significantly to the binding energy—provides more detailed insights. For this compound, the hydrogen bonds formed by the piperidinol group and the pyridine nitrogen are expected to be major contributors to its affinity. The combination of a hydrogen bond acceptor (pyridine), a hydrogen bond donor/cationic center (piperidine), and an additional polar group (hydroxyl) makes it a versatile ligand capable of targeting a variety of interaction hotspots.